molecular formula C20H20BrN3O2S2 B12134929 N-(4-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

N-(4-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide

Cat. No.: B12134929
M. Wt: 478.4 g/mol
InChI Key: UDAHZZLFOIPLDX-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-(3-ethyl-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio))acetamide (hereafter referred to as the target compound) is a heterocyclic derivative featuring a fused benzo[b]thiopheno[2,3-d]pyrimidinone core, substituted with a 3-ethyl group at the 4-oxo position and a 4-bromophenylacetamide moiety linked via a thioether bridge. This structure is part of a broader class of thienopyrimidine derivatives, which are frequently investigated for their biological activities, including kinase inhibition, antimicrobial, and cytotoxic properties .

Properties

Molecular Formula

C20H20BrN3O2S2

Molecular Weight

478.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide

InChI

InChI=1S/C20H20BrN3O2S2/c1-2-24-19(26)17-14-5-3-4-6-15(14)28-18(17)23-20(24)27-11-16(25)22-13-9-7-12(21)8-10-13/h7-10H,2-6,11H2,1H3,(H,22,25)

InChI Key

UDAHZZLFOIPLDX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC=C(C=C3)Br)SC4=C2CCCC4

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : The 4-bromophenyl group in the target compound contrasts with chlorophenyl (e.g., ) or dichlorophenyl () analogs. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability compared to chlorine .
  • Synthetic Efficiency : Yields for thioacetamide derivatives range from 68–85%, depending on reaction conditions. For example, the 85% yield in involved refluxing with sodium acetate, while triazolo-pyrimidine analogs (e.g., ) showed lower yields (68–74%) due to steric hindrance from fused rings.

Structural and Spectroscopic Comparisons

NMR Analysis
  • In analogs like 2-[(4-methyl-6-oxo-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (), $^1$H NMR data revealed distinct shifts for the methyl group (δ 2.15 ppm) and acetamide NH (δ 10.22 ppm). Similar shifts in the target compound’s NMR could confirm the 3-ethyl group’s electronic environment .
  • Region-Specific Shifts : Comparative NMR studies () show that substituents at positions 29–36 and 39–44 (analogous to the ethyl and bromophenyl groups) cause measurable chemical shift deviations, aiding in structural elucidation.
Crystallographic Data

While direct crystallographic data for the target compound is unavailable, analogs such as N-phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidin-3-ylsulfanyl)acetamide () were refined using SHELX software (), suggesting similar methodologies could apply to the target.

Cytotoxicity and Activity
  • Cytotoxicity: Structural analogs like 2-chloro-N'-(tetrahydrobenzothieno-pyrimidin-4-yl)acetohydrazide () demonstrated moderate cytotoxicity (IC$_{50}$ >5 µM), attributed to thiophene and pyrimidine interactions with cellular targets. The target compound’s ethyl group may enhance such interactions .
  • Antimicrobial Potential: Compounds with chlorophenyl or methoxyphenyl substituents (e.g., ) showed activity against microbial targets, suggesting the bromophenyl variant warrants similar testing.
ADME Predictions
  • Metabolic Stability : Ethyl substituents are less prone to oxidative metabolism than methyl groups, possibly extending half-life .

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